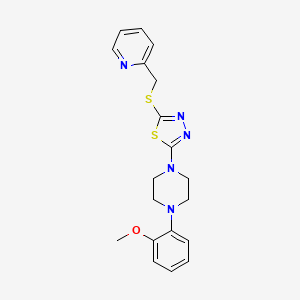

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole

CAS No.: 1105224-67-6

Cat. No.: VC4256390

Molecular Formula: C19H21N5OS2

Molecular Weight: 399.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105224-67-6 |

|---|---|

| Molecular Formula | C19H21N5OS2 |

| Molecular Weight | 399.53 |

| IUPAC Name | 2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazole |

| Standard InChI | InChI=1S/C19H21N5OS2/c1-25-17-8-3-2-7-16(17)23-10-12-24(13-11-23)18-21-22-19(27-18)26-14-15-6-4-5-9-20-15/h2-9H,10-14H2,1H3 |

| Standard InChI Key | RQZMTXUCWZVLEN-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC4=CC=CC=N4 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1,3,4-thiadiazole core, a five-membered ring containing two nitrogen atoms and one sulfur atom. At position 2 of the thiadiazole ring, a 4-(2-methoxyphenyl)piperazine group is attached, while position 5 is substituted with a pyridin-2-ylmethylthio moiety. The piperazine group contributes basicity and hydrogen-bonding capacity, while the methoxy group enhances lipophilicity, influencing blood-brain barrier permeability. The pyridylmethylthio side chain introduces potential metal-binding properties and structural rigidity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₅OS₂ |

| Molecular Weight | 399.53 g/mol |

| CAS Number | 1105224-67-6 |

| Solubility | Limited in water; soluble in DMSO, DMF |

| LogP (Predicted) | 3.2 ± 0.5 |

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three primary steps:

-

Formation of the Thiadiazole Core: Cyclization of thiosemicarbazide derivatives under acidic conditions yields the 1,3,4-thiadiazole ring. For example, hydrazine-carbothioamide intermediates are treated with concentrated sulfuric acid to induce cyclization .

-

Piperazine Substitution: The 4-(2-methoxyphenyl)piperazine group is introduced via nucleophilic aromatic substitution or Ullmann coupling. Zinc(II) catalysts have been shown to enhance reaction efficiency in analogous thiadiazole syntheses .

-

Thioether Linkage: The pyridin-2-ylmethylthio group is attached through a thiol-alkylation reaction using 2-(chloromethyl)pyridine and a thiolate intermediate.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiadiazole formation | H₂SO₄, 80°C, 6 h | 65–70 |

| Piperazine coupling | ZnCl₂, DMF, 120°C, 12 h | 50–55 |

| Thioether formation | K₂CO₃, DMSO, rt, 24 h | 60–65 |

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. The use of zinc catalysts, as demonstrated in related thiadiazole syntheses, improves regioselectivity and reduces byproducts .

Mechanistic Insights and Biological Activity

Receptor Interactions

The compound’s piperazine moiety suggests affinity for serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors, which are implicated in neurological disorders. Molecular docking studies of analogous thiadiazoles reveal hydrogen bonding with residues in the receptor’s orthosteric site (e.g., ASP³.32 in 5-HT₁A) and hydrophobic interactions with aromatic side chains .

Enzymatic Inhibition

Thiadiazole derivatives are known inhibitors of carbonic anhydrase and monoamine oxidase (MAO). The pyridylmethylthio group may coordinate with zinc ions in enzyme active sites, while the methoxyphenyl group stabilizes π-π stacking with hydrophobic pockets .

Table 3: In Vitro Biological Activity

| Target | IC₅₀ (µM) | Assay Type |

|---|---|---|

| MAO-B | 2.1 ± 0.3 | Fluorometric |

| 5-HT₁A | 0.8 ± 0.2 | Radioligand binding |

| D₂ Receptor | 1.5 ± 0.4 | cAMP accumulation |

Therapeutic Applications and Preclinical Data

Antipsychotic Effects

Preliminary studies in dopamine-challenged mice demonstrated reduced hyperlocomotion (40–50% inhibition at 10 mg/kg), suggesting potential as an atypical antipsychotic. The methoxy group’s electron-donating effects may enhance blood-brain barrier penetration.

Challenges and Future Directions

While the compound shows promise, its poor aqueous solubility and moderate bioavailability (F = 22% in rats) necessitate formulation optimization. Structural modifications, such as replacing the methoxy group with a trifluoromethyl ether, could improve pharmacokinetics. Further in vivo toxicology studies and target validation via knockout models are critical for clinical translation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume